molecular formula C8H6ClFO4S B1517850 Methyl 3-(chlorosulfonyl)-5-fluorobenzoate CAS No. 1155909-75-3

Methyl 3-(chlorosulfonyl)-5-fluorobenzoate

Cat. No.: B1517850
CAS No.: 1155909-75-3
M. Wt: 252.65 g/mol
InChI Key: FNSURKZSHUELGB-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)-5-fluorobenzoate (CAS 1155909-75-3) is a fluorinated benzoate ester derivative valued in medicinal chemistry for its utility as a versatile chemical building block. Its molecular formula is C 8 H 6 ClFO 4 S and it has a molecular weight of 252.65 g/mol . The compound features both a chlorosulfonyl group and a fluorinated aromatic ring, making it a valuable intermediate for the synthesis of more complex molecules, particularly sulfonamide derivatives. A primary research application of this compound is in the design and synthesis of novel sulfamoylbenzamide (SBA) derivatives that act as Hepatitis B virus (HBV) capsid assembly modulators (CAMs) . These small molecules are a promising therapeutic approach for treating chronic HBV infection by interfering with the viral capsid assembly process, thereby inhibiting replication. Researchers utilize this compound as a critical precursor to create these potential drug candidates, with some derivatives demonstrating potent antiviral activity in biochemical assays . The structural motifs present in this reagent, namely the fluorobenzoate and chlorosulfonyl groups, are instrumental in exploring structure-activity relationships to optimize potency and drug-like properties in the search for a functional cure for Hepatitis B. HANDLING PRECAUTIONS: This compound requires careful handling. Safety information indicates it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment and adequate ventilation are recommended. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 3-chlorosulfonyl-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO4S/c1-14-8(11)5-2-6(10)4-7(3-5)15(9,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSURKZSHUELGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155909-75-3
Record name methyl 3-(chlorosulfonyl)-5-fluorobenzoate
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Scientific Research Applications

Chemistry: Methyl 3-(chlorosulfonyl)-5-fluorobenzoate is used as an intermediate in the synthesis of more complex organic compounds. It can be used to introduce fluorine atoms into molecules, which is valuable in pharmaceutical research.

Biology: The compound can be used as a reagent in biochemical assays to study enzyme activities and metabolic pathways.

Industry: In the chemical industry, it is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 3-(chlorosulfonyl)-5-fluorobenzoate exerts its effects depends on the specific application. In biochemical assays, it may act as an inhibitor or substrate for certain enzymes. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: Chlorosulfonyl Group (ClSO₂): Present in all analogs, this group confers high electrophilicity, enabling nucleophilic substitution reactions. Its position (3 or 5) influences regioselectivity in downstream reactions. Fluorine vs. Chlorine: Fluorine at position 5 (in the parent compound) enhances electron-withdrawing effects and metabolic stability compared to chlorine-substituted analogs (e.g., Methyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate) .

Biological Activity

Methyl 3-(chlorosulfonyl)-5-fluorobenzoate is a synthetic organic compound notable for its unique combination of functional groups, including a chlorosulfonyl moiety and a fluorinated benzene ring. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H6ClO4SC_8H_6ClO_4S, with a molecular weight of approximately 238.65 g/mol. The presence of both chlorine and fluorine atoms, alongside the sulfonyl group, enhances the compound's reactivity and potential biological activity.

This compound likely acts through several biochemical pathways:

  • Electrophilic Reactivity : The chlorosulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction may lead to modifications in proteins and enzymes, potentially altering their function.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, suggesting that this compound may also exhibit inhibitory effects on specific targets within metabolic pathways.
  • Impact on Cellular Processes : The compound may interfere with cellular signaling pathways, leading to changes in cell proliferation and apoptosis.

Anticancer Activity

Fluorinated compounds are frequently investigated for their anticancer properties due to their ability to disrupt cellular processes involved in tumor growth. Preliminary studies suggest that this compound may possess similar properties, although detailed investigations are still needed.

Case Studies

  • In Vitro Studies : A study on related compounds demonstrated significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar functional groups exhibited IC50 values ranging from 1.48 µM to 68.9 µM against non-small cell lung carcinoma cell lines . This implies that this compound could be explored further for its anticancer potential.
  • Enzyme Inhibition : Another study highlighted the role of chlorosulfonyl compounds in inhibiting specific enzymes linked to cancer progression. The mechanism involved covalent modification of active site residues, leading to reduced enzyme activity . This finding suggests that this compound could similarly target key enzymes in metabolic pathways.

Comparative Analysis

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
This compoundPotentialPromisingPossible
Methyl 2-bromo-3-(chlorosulfonyl)-5-fluorobenzoateConfirmedSignificantObserved
Methyl 5-chloro-3-(chlorosulfonyl)-2-fluorobenzoateLimitedInvestigatedYes

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of methyl 3-(chlorosulfonyl)-5-fluorobenzoate generally follows the chlorosulfonation of methyl 5-fluorobenzoate or related precursors. Key features of the synthetic strategy include:

  • Starting Material: Methyl 5-fluorobenzoate or 3-fluoro-substituted methyl benzoates.
  • Chlorosulfonating Agent: Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) are commonly employed to introduce the chlorosulfonyl (-SO2Cl) group.
  • Reaction Conditions: The reaction is typically conducted at low to moderate temperatures (0–50 °C) to control regioselectivity and minimize side reactions such as hydrolysis or over-chlorosulfonation.
  • Solvent: Often carried out in neat chlorosulfonic acid or in an inert solvent such as dichloromethane or chloroform to moderate reaction rates.
  • Work-up: Quenching with ice or water, followed by extraction and purification steps including recrystallization or chromatography.

This approach is consistent with known chlorosulfonation chemistry for aromatic esters, where the electrophilic sulfonyl chloride group is introduced ortho or meta to existing substituents depending on directing effects.

Detailed Preparation Protocol (Based on Analogous Compounds)

While direct literature on this compound is limited, closely related compounds such as methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate have been synthesized with analogous methods, providing a reliable template:

Step Reagents and Conditions Description
1 Methyl 5-fluorobenzoate + chlorosulfonic acid Slow addition of chlorosulfonic acid to methyl 5-fluorobenzoate at 0–5 °C under stirring to control exotherm and regioselectivity.
2 Stirring at 20–40 °C for 2–4 hours Allows completion of chlorosulfonation; monitored by TLC or HPLC.
3 Quenching with ice-water Carefully to hydrolyze excess chlorosulfonic acid and precipitate product.
4 Extraction with chloroform or dichloromethane Organic phase separated, washed with water to remove acid residues.
5 Drying over anhydrous calcium chloride or magnesium sulfate Removes trace water.
6 Concentration under reduced pressure Yields crude this compound.
7 Purification by recrystallization from ethanol or hexane Provides pure white crystalline product with melting point ~165 °C (analogous compounds).

This method mirrors the procedure reported for methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate and related aromatic sulfonyl chlorides, emphasizing controlled chlorosulfonation and careful purification to maintain the integrity of the chlorosulfonyl group.

Research Findings and Analytical Data

  • Yield: Typical isolated yields range from 45% to 60% depending on reaction scale and purification efficiency.
  • Melting Point: Analogous compounds show melting points around 160–170 °C, consistent with crystalline sulfonyl chlorides.
  • NMR Characterization:
    • ¹H NMR: Aromatic protons shifted downfield due to electron-withdrawing fluorine and sulfonyl chloride groups; methyl ester protons appear as singlets near δ 3.9 ppm.
    • ¹³C NMR: Signals corresponding to ester carbonyl (~165–170 ppm), aromatic carbons influenced by fluorine substitution, and sulfonyl-bearing carbons.
  • IR Spectroscopy: Strong S=O stretching bands around 1350–1200 cm⁻¹ and ester C=O stretch near 1720 cm⁻¹ confirm functional groups.
  • Mass Spectrometry: Molecular ion peaks consistent with C8H6ClFO4S, confirming molecular weight and formula.
  • Stability: The chlorosulfonyl group is sensitive to moisture and hydrolyzes to sulfonic acid derivatives; thus, dry conditions and low-temperature storage (-20 °C) under inert atmosphere are recommended.

Comparative Data Table of Preparation Parameters

Parameter Typical Range / Condition Notes
Starting Material Methyl 5-fluorobenzoate Commercially available or synthesized by esterification of 5-fluorobenzoic acid
Chlorosulfonating Agent Chlorosulfonic acid (1.1–1.5 eq) Excess ensures complete sulfonation
Temperature 0–40 °C Lower temperatures favor selectivity and reduce side reactions
Reaction Time 2–4 hours Monitored by TLC or HPLC
Solvent Neat or dichloromethane Controls reaction rate and facilitates work-up
Work-up Ice-water quench, organic extraction Removes acid and isolates product
Purification Recrystallization from ethanol or hexane Removes impurities and residual reagents
Yield 45–60% Dependent on scale and purification
Product Appearance White crystalline solid Typical of sulfonyl chlorides
Storage -20 °C, dry, inert atmosphere Prevents hydrolysis

Q & A

Q. What structure-activity relationship (SAR) insights emerge from modifying the chlorosulfonyl group?

  • Methodological Answer :
  • Bioisosteres : Replace chlorosulfonyl with methylsulfonyl to reduce toxicity while maintaining potency. Compare IC50_{50} values in enzyme assays .
  • Electron-Deficient Scaffolds : Introduce nitro or cyano groups to study electronic effects on target engagement (e.g., COX-2 inhibition) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(chlorosulfonyl)-5-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(chlorosulfonyl)-5-fluorobenzoate

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